An In-depth Technical Guide to 3,5-Dichloro-1,2-thiazole-4-carboxamide: A Promising Scaffold in Agrochemical and Pharmaceutical Research
An In-depth Technical Guide to 3,5-Dichloro-1,2-thiazole-4-carboxamide: A Promising Scaffold in Agrochemical and Pharmaceutical Research
This technical guide provides a comprehensive overview of 3,5-Dichloro-1,2-thiazole-4-carboxamide, a compound of significant interest within the broader class of halogenated heterocyclic molecules. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogues to present its chemical identity, a plausible synthetic route, potential biological activities, and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical innovation.
Introduction: The Significance of the Dichloroisothiazole Core
The 1,2-thiazole (isothiazole) ring is a crucial pharmacophore found in a variety of biologically active compounds. The introduction of chlorine atoms to this heterocyclic system often enhances the biological efficacy, particularly in the realm of fungicides and antimicrobial agents. Dichloroisothiazole derivatives have been noted for their ability to not only exhibit direct fungicidal action but also to induce Systemic Acquired Resistance (SAR) in plants, a highly desirable trait for crop protection.[1][2][3] 3,5-Dichloro-1,2-thiazole-4-carboxamide represents a promising, yet underexplored, molecule within this chemical space. It is important to note that while the CAS number 3925-01-7 is associated with this chemical space, it officially corresponds to the carboxylic acid precursor, 3,5-dichloro-1,2-thiazole-4-carboxylic acid.
Chemical Identity and Physicochemical Properties
A clear definition of the molecule's properties is foundational for any research endeavor. Below is a summary of the key identifiers for 3,5-Dichloro-1,2-thiazole-4-carboxamide, with physicochemical properties predicted through computational models due to the limited availability of experimental data.
| Property | Value | Source |
| IUPAC Name | 3,5-dichloro-1,2-thiazole-4-carboxamide | - |
| Molecular Formula | C₄H₂Cl₂N₂OS | - |
| Molecular Weight | 197.04 g/mol | - |
| CAS Number | 3925-01-7 (for the carboxylic acid precursor) | - |
| Canonical SMILES | C1(=C(C(=O)N)C(=NS1)Cl)Cl | - |
| Predicted LogP | 1.5 - 2.5 | Computational Prediction |
| Predicted pKa (amide) | ~17 | Computational Prediction |
| Predicted Solubility | Low in water, soluble in organic solvents | Chemical Analogy |
Proposed Synthesis and Characterization
A robust and reproducible synthetic pathway is critical for the exploration of any new chemical entity. Based on established organic chemistry principles and literature precedents for similar heterocyclic systems, a plausible three-step synthesis for 3,5-Dichloro-1,2-thiazole-4-carboxamide is proposed, starting from a suitable carbonitrile precursor.
Synthetic Workflow
Caption: Proposed three-step synthesis of 3,5-dichloro-1,2-thiazole-4-carboxamide.
Rationale Behind Experimental Choices
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Step 1: Chlorination of 3-hydroxy-1,2-thiazole-4-carbonitrile. The synthesis of a dichlorinated isothiazole often begins with a suitable precursor that can undergo chlorination. The use of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) is a standard and effective method for the conversion of hydroxyl groups on heterocyclic rings to chlorides. This reaction typically requires elevated temperatures to proceed to completion.
-
Step 2: Hydrolysis of 3,5-dichloro-1,2-thiazole-4-carbonitrile. The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[4][5] Acid-catalyzed hydrolysis, often employing a strong acid like sulfuric acid with controlled addition of water, is a reliable method.[6][7] This step is crucial as it forms the direct precursor to the final product.
-
Step 3: Amidation of 3,5-dichloro-1,2-thiazole-4-carboxylic acid. The formation of the carboxamide from the carboxylic acid is a well-established two-part process. First, the carboxylic acid is activated by converting it to a more reactive species, typically an acid chloride, using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with an ammonia source, such as ammonium hydroxide, to yield the final carboxamide product. This method is widely used for the synthesis of various carboxamides.
Spectroscopic Characterization
Confirmation of the final product's structure would be achieved through a combination of standard spectroscopic techniques:
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¹H NMR: A broad singlet in the region of 7.0-8.0 ppm corresponding to the two protons of the primary amide (-CONH₂).
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¹³C NMR: Signals corresponding to the two chlorinated carbons of the isothiazole ring, the carbonitrile carbon, and the carbonyl carbon of the amide.
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IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-Cl bonds.
-
Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern for two chlorine atoms.
Potential Applications and Biological Activity
The primary interest in dichloroisothiazole derivatives stems from their potent fungicidal properties.[1][2]
Antifungal Activity
Numerous studies have demonstrated that compounds containing the 3,4-dichloroisothiazole moiety exhibit broad-spectrum fungicidal activity against various plant pathogens.[8][9][10] It is highly probable that 3,5-Dichloro-1,2-thiazole-4-carboxamide would also display similar activity. The carboxamide functional group can be crucial for interaction with biological targets and can influence the compound's pharmacokinetic properties.[11]
Mechanism of Action
The fungicidal action of isothiazole derivatives can be multifaceted:
-
Direct Inhibition: Some isothiazole-containing fungicides act by inhibiting the oxysterol-binding protein (OSBP), which is vital for lipid metabolism and vesicle transport in fungal cells.[1][2][12]
-
Systemic Acquired Resistance (SAR): A key feature of certain dichloroisothiazoles is their ability to induce SAR in plants.[1][2][3] This involves activating the plant's own defense mechanisms, leading to broad-spectrum and long-lasting protection against subsequent pathogen attacks. This is often mediated through the salicylic acid (SA) signaling pathway.[3][11]
Caption: Simplified diagram of the proposed Systemic Acquired Resistance (SAR) pathway induced by an isothiazole elicitor.
Hypothetical Experimental Protocols
The following protocols are provided as a starting point for the synthesis and evaluation of 3,5-Dichloro-1,2-thiazole-4-carboxamide. These are based on established methodologies for analogous compounds and should be adapted and optimized as necessary.
Synthesis of 3,5-dichloro-1,2-thiazole-4-carboxylic acid (Precursor)
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Chlorination: To a solution of 3-hydroxy-1,2-thiazole-4-carbonitrile (1 eq) in a suitable solvent such as toluene, add phosphorus pentachloride (1.5 eq) portion-wise at 0 °C.
-
Slowly add phosphoryl chloride (3 eq) and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,5-dichloro-1,2-thiazole-4-carbonitrile.
-
Hydrolysis: To the crude nitrile, add a mixture of concentrated sulfuric acid and water (e.g., 4:1 v/v) and heat at 80-100 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto ice. The carboxylic acid should precipitate.
-
Filter the solid, wash with cold water, and dry to obtain 3,5-dichloro-1,2-thiazole-4-carboxylic acid.
Synthesis of 3,5-Dichloro-1,2-thiazole-4-carboxamide (Final Product)
-
Acid Chloride Formation: Suspend 3,5-dichloro-1,2-thiazole-4-carboxylic acid (1 eq) in thionyl chloride (5-10 eq) with a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting crude acid chloride in a dry aprotic solvent (e.g., THF or dichloromethane).
-
Cool the solution to 0 °C and add concentrated ammonium hydroxide (excess) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 3,5-Dichloro-1,2-thiazole-4-carboxamide.
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
-
Prepare potato dextrose agar (PDA) and autoclave.
-
While the PDA is still molten, add the test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Pour the amended PDA into sterile Petri dishes.
-
Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea) in the center of each PDA plate.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25 °C).
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (with solvent only) reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC₅₀ value.
Safety and Handling
As with any chlorinated heterocyclic compound, 3,5-Dichloro-1,2-thiazole-4-carboxamide should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for related compounds for more detailed information.
References
[1] Benchchem. Application Notes and Protocols for Isothiazole Derivatives in Agrochemical Research. [11] Li, Y., et al. (2021). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. RSC Advances, 11(61), 38695-38704. [2] Zhang, Y., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(70), 40229-40237. [8] Yang, G., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(1), 399. [3] Zhang, Y., et al. (2018). Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives. PubMed, PMC9090924. [13] Science of Synthesis. (2002). Product Class 15: Isothiazoles. Thieme Chemistry, 11, 529-567. [14] Stanovnik, B., et al. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. Molbank, 2023(1), M1553. [9] Li, Y., et al. (2019). Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates. Journal of Agricultural and Food Chemistry, 67(42), 11541-11550. [12] Zhang, Y., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Publishing. [10] Li, Y., et al. (2019). Synthesis, fungicidal activity and SAR of 3,4-dichloroisothiazole-based cycloalkylsulfonamides. Bioorganic & Medicinal Chemistry Letters, 29(11), 1369-1373. [15] Zhang, Y., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Semantic Scholar. [16] U.S. Patent 3,341,547. (1967). 3, 4-dichloroisothiazoles and process for making them. [17] U.S. Patent 8,563,745 B2. (2013). Process for producing isothiazole derivative. [4] U.S. Patent 8,119,838 B2. (2012). Conversion of nitrile compounds into carboxylic acids and corresponding esters thereof. [18] PubChem. 5-(3,5-Dichloroanilino)-3-oxo-isothiazole-4-carbonitrile. CID 16655058. [19] Kletskov, A. V., et al. (2020). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188. [20] Potapov, A. S., et al. (2019). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Russian Journal of Organic Chemistry, 55(4), 540-553. [6] U.S. Patent 8,263,804 B2. (2012). Conversion of nitrile compounds into corresponding carboxylic acids and esters. [5] Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [21] CrystEngComm. (2020). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. [22] Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(3), 4445-4460. [7] Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [23] Organic Chemistry Portal. Isothiazole synthesis. [24] Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [25] U.S. Patent 3,274,207 A. (1966). Processes for preparing thiazole carboxylic acids. [26] World Intellectual Property Organization. (2004). WO 2004/046140 A1. [27] Al-Tel, T. H. (2012). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Molecules, 17(8), 9813-9823. [28] World Intellectual Property Organization. (2005). WO2005049591A1. [29] Fluorochem. 3,4-Dichloro-isothiazole-5-carboxylic acid amide. [30] Asian Journal of Green Chemistry. (2022). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. [31] De Vita, D., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Molecules, 25(16), 3651.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8119838B2 - Conversion of nitrile compounds into carboxylic acids and corresponding esters thereof - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters - Google Patents [patents.google.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, fungicidal activity and SAR of 3,4-dichloroisothiazole-based cycloalkylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile | MDPI [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]
- 17. US8563745B2 - Process for producing isothiazole derivative - Google Patents [patents.google.com]
- 18. 5-(3,5-Dichloroanilino)-3-oxo-isothiazole-4-carbonitrile | C10H5Cl2N3OS | CID 16655058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. thieme-connect.com [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 22. kuey.net [kuey.net]
- 23. Isothiazole synthesis [organic-chemistry.org]
- 24. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 25. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 26. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 27. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. WO2005049591A1 - Thiazolidinone amides, thiazolidine carboxylic acid amides, methods of making, and uses thereof - Google Patents [patents.google.com]
- 29. fluorochem.co.uk [fluorochem.co.uk]
- 30. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 31. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
